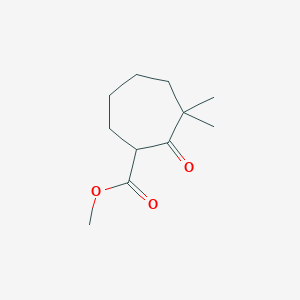
methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate
概要
説明
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a cyclic ester that belongs to the family of cycloheptanones. This compound is characterized by its seven-membered ring structure with a carboxylate ester and a ketone functional group. It is used in various fields of research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common method involves the Claisen condensation reaction. In this process, diethyl malonate reacts with 2,2-dimethylcycloheptanone in the presence of a strong base, followed by acid hydrolysis to yield the desired compound . Another method involves the Michael addition reaction, where 3,3-dimethylcycloheptanone reacts with methyl acrylate in the presence of a base, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Claisen condensation or Michael addition reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are essential in many biochemical processes. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Methyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate: A similar compound with a five-membered ring structure.
Methyl 2-oxocyclopentanecarboxylate: Another related compound with a similar functional group arrangement but different ring size.
Uniqueness
Methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-membered ring analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where ring size and functional group orientation are critical factors .
特性
IUPAC Name |
methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQXBYJIKIBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC(C1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

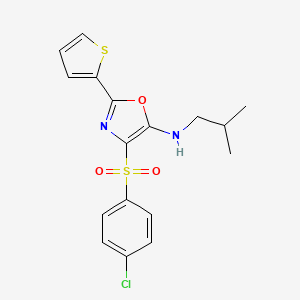
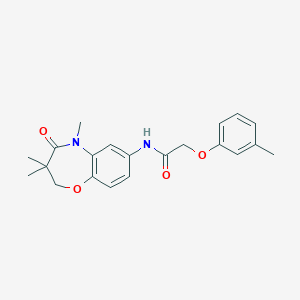
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)
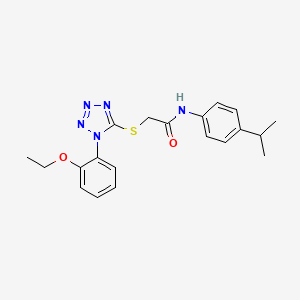
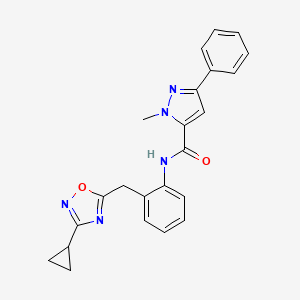
![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2914386.png)
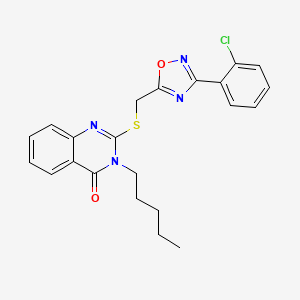
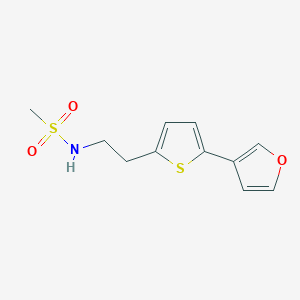
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)
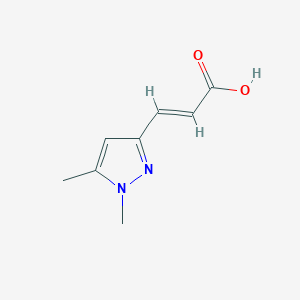
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)
